2-(1-Methyl-1H-indol-4-YL)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-9-8(7-11(13)14)3-2-4-10(9)12/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
OVBZOCZTKGRERK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 1 Methyl 1h Indol 4 Yl Acetic Acid and Analogous Structures
Regioselective Synthesis of 4-Substituted Indoles
The synthesis of indoles bearing substituents at the 4-position presents a unique challenge due to the inherent reactivity of the indole (B1671886) nucleus, which typically favors substitution at other positions. Overcoming this challenge requires specific synthetic strategies that either build the indole ring with the desired 4-substituent already in place or employ regioselective functionalization of a pre-formed indole.
Indole Ring Formation Methodologies at the 4-Position
Classical and modern indole syntheses have been adapted to produce 4-substituted indoles. The Leimgruber-Batcho and Fischer indole syntheses are two prominent examples.
The Leimgruber-Batcho indole synthesis is a powerful method for constructing indoles from o-nitrotoluenes. wikipedia.orgwikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole ring. wikipedia.org Its utility in preparing 4-substituted indoles lies in the availability of appropriately substituted o-nitrotoluenes. The mild reaction conditions and generally high yields make it a popular choice in both industrial and academic settings. wikipedia.orgbuu.ac.th For instance, the synthesis of 4-(pyridin-2-ylthio)indoles has been successfully achieved using a modified Leimgruber-Batcho approach. buu.ac.thnih.gov
The Fischer indole synthesis , one of the oldest and most versatile methods, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netthermofisher.comnih.gov The regioselectivity of the cyclization is directed by the substitution pattern on the phenylhydrazine. To obtain a 4-substituted indole, a 3-substituted phenylhydrazine is required. While highly effective, the synthesis of the necessary substituted phenylhydrazines can sometimes be a limiting factor. researchgate.net
Modern palladium-catalyzed methods have also emerged as powerful tools for constructing the indole core with 4-substitution. For example, a palladium/norbornene cooperative catalysis strategy has been developed for the synthesis of C3,C4-disubstituted indoles through a cascade process of ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides. nih.gov
| Methodology | Starting Materials | Key Features | Reference(s) |
| Leimgruber-Batcho Indole Synthesis | Substituted o-nitrotoluenes | Mild conditions, high yields, good for 4-substitution. | wikipedia.orgwikipedia.orgbuu.ac.th |
| Fischer Indole Synthesis | Substituted phenylhydrazines, aldehydes/ketones | Versatile, widely used, requires specific phenylhydrazine precursors. | researchgate.netthermofisher.comnih.gov |
| Palladium/Norbornene Catalysis | Ortho-substituted aryl iodides, N-benzoyloxy allylamines | Cascade reaction, forms C3,C4-disubstituted indoles. | nih.gov |
Strategic Approaches for Introducing the Acetic Acid Moiety at C-4
Once the 4-substituted indole core is established or if starting from a pre-formed indole, various strategies can be employed to introduce the acetic acid group at the C-4 position.
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. If a 4-haloindole is synthesized, a Sonogashira coupling with a suitable terminal alkyne, followed by further transformations, can yield the desired acetic acid side chain. The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This method has been widely used in the synthesis of various substituted indoles and other heterocyclic systems. nih.govmdpi.comacs.org
Similarly, the Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can be utilized. researchgate.netnih.gov An intramolecular Heck reaction of a 2-halo-N-allylaniline derivative, for instance, is a known method for indole synthesis. researchgate.net A related strategy could involve an intermolecular Heck coupling of a 4-haloindole with an acrylate (B77674) derivative, which upon hydrolysis would yield the acetic acid moiety.
Another approach involves the functionalization of a 4-lithioindole, generated from a 4-bromoindole (B15604) via metal-halogen exchange. This highly reactive intermediate can then be reacted with an appropriate electrophile, such as a derivative of bromoacetic acid, to install the carboxymethyl group.
N1-Methylation Techniques for Indole Scaffolds
The introduction of a methyl group at the indole nitrogen (N1) is a crucial step in the synthesis of 2-(1-Methyl-1H-indol-4-YL)acetic acid. This transformation can be achieved through various alkylation protocols, with optimization being key to ensure high selectivity and yield, especially in the presence of other functional groups like the acetic acid moiety.
Alkylation Protocols for Indole Nitrogen (N1)
Classical N-alkylation of indoles often involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. However, these traditional reagents are often toxic. st-andrews.ac.uk
More contemporary and greener methods utilize reagents like dimethyl carbonate (DMC). The N-methylation of indole with DMC can be effectively catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to lead exclusively to the N-methylated product. st-andrews.ac.uk The proposed mechanism involves the formation of a complex between N-methylated DABCO and indole, followed by methyl transfer. st-andrews.ac.uk
Another mild and selective method employs phenyl trimethylammonium iodide as a solid methylating agent. This reagent has been shown to effectively N-methylate indoles under mild basic conditions with high yields. researchgate.net
| Methylating Agent | Catalyst/Base | Key Features | Reference(s) |
| Dimethyl Carbonate (DMC) | DABCO | Green reagent, high selectivity for N-methylation. | st-andrews.ac.uk |
| Phenyl trimethylammonium iodide | Mild base (e.g., Cs2CO3) | Solid reagent, high yields, mild conditions. | researchgate.net |
| Methyl Iodide / Dimethyl Sulfate | Strong base (e.g., NaH) | Classical method, highly reactive, toxic reagents. | st-andrews.ac.uk |
Optimization of N-Methylation for Targeted Indole Acetic Acids
When N-methylating an indole that already bears an acetic acid side chain, such as indole-4-acetic acid, the presence of the carboxylic acid group introduces a potential site for a competing reaction, namely esterification. To achieve selective N-methylation, reaction conditions must be carefully optimized.
One strategy is to protect the carboxylic acid group as an ester, for example, a methyl or ethyl ester, prior to N-methylation. This prevents the acidic proton of the carboxylic acid from interfering with the base used for deprotonating the indole nitrogen. After successful N-methylation, the ester can be hydrolyzed back to the carboxylic acid.
Alternatively, the choice of base and solvent can be crucial for achieving selectivity. A non-nucleophilic base in an aprotic solvent would favor N-deprotonation without promoting esterification. The reaction temperature and stoichiometry of the reagents would also need to be carefully controlled to maximize the yield of the desired N-methylated product and minimize side reactions. While specific optimization studies for 2-(1H-indol-4-yl)acetic acid were not found, the general principles of selective N-alkylation of bifunctional molecules would apply.
Multi-Component and Cascade Reaction Approaches
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecules in a more efficient and atom-economical manner. researchgate.netrsc.org These strategies involve the sequential formation of multiple chemical bonds in a single pot, avoiding the isolation of intermediates.
While a specific multi-component or cascade reaction for the direct synthesis of this compound has not been extensively reported, analogous strategies for other indole acetic acid isomers suggest the feasibility of such an approach. For instance, a palladium-mediated cascade involving a Tsuji-Trost reaction and a Heck coupling has been described for the synthesis of indole-3-acetic acid derivatives. A similar strategy could potentially be adapted for the synthesis of the 4-substituted isomer by starting with an appropriately substituted aniline (B41778) precursor.
Furthermore, cascade reactions that lead to the formation of polycyclic indole structures often proceed through intermediates that could be intercepted or modified to yield simpler substituted indoles. researchgate.netrsc.org The development of a novel multi-component reaction involving a substituted aniline, a synthon for the acetic acid moiety, and a methylating agent could provide a highly efficient, one-pot synthesis of the target molecule. Such an approach would represent a significant advancement in the synthesis of this class of compounds.
Exploration of Convergent Synthesis Pathways
Convergent synthesis, which involves preparing key fragments of a target molecule independently before combining them in the final stages, offers an efficient approach to complex molecules. For this compound, a convergent strategy could involve the synthesis of an appropriately substituted aniline or hydrazine (B178648) derivative and a carbonyl-containing fragment, which are then joined to form the indole ring.
One potential convergent route is a variation of the Fischer indole synthesis, where a substituted phenylhydrazine and a ketone or aldehyde are condensed under acidic conditions to form the indole ring. wikipedia.org In a convergent approach, the N-methyl-phenylhydrazine precursor and a carbonyl compound containing the acetic acid moiety (or a precursor) would be synthesized separately.
Another notable strategy is the base-mediated indole synthesis, which can be performed as a one-pot, room-temperature reaction. This method involves the intramolecular Michael addition of an aminocinnamate derivative, followed by a base-accelerated elimination to afford the indole structure. bohrium.com This approach is efficient for creating 2-acylindole-3-acetic acids and could be conceptually adapted for other substitution patterns. bohrium.com
Catalyst-Mediated Cyclization and Functionalization Strategies
Transition metal catalysis plays a pivotal role in modern indole synthesis, offering mild conditions and high functional group tolerance.
Palladium-Catalyzed Methods: Palladium catalysts are widely used for constructing indole rings. A prominent method involves the Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by a cyclization step to form the indole. mdpi.com This is a versatile strategy for accessing 2- and 2,3-substituted indoles. nih.gov The Buchwald modification of the Fischer indole synthesis also utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, forming the key intermediate for indolization. wikipedia.org Furthermore, palladium-catalyzed carbonylation can be employed to introduce carbonyl groups into the indole ring, which can be a step towards synthesizing the acetic acid side chain. acs.org
Other Transition Metals: Catalysts based on copper, cobalt, and gold also enable various indole syntheses. mdpi.comacs.org Copper catalysts, for instance, can be used for the cyclization of N-(2-ethynylphenyl)-sulfonamides in water, highlighting a sustainable approach. nih.gov Cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to the indole scaffold. mdpi.com
Derivatization and Analog Synthesis from this compound Core
Once the core structure of this compound is obtained, its acetic acid moiety provides a versatile handle for further chemical modifications and the synthesis of a diverse library of analogs.
Functional Group Interconversions on the Acetic Acid Moiety
The carboxylic acid group is amenable to a wide range of standard organic transformations, allowing for the creation of various functional derivatives. These interconversions are crucial for developing new compounds with potentially modulated biological activities.
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. For instance, methylation of the carboxyl group of indole-3-acetic acid has been shown to improve chromatographic separation and increase signal strength in mass spectrometry analysis by 50 to 100 times. nih.gov
Amidation: The acid can be coupled with various amines to form amides. The synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide from 2-indole acetic acid is an example of creating more complex structures via amide bond formation. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1-Methyl-1H-indol-4-yl)ethanol, using reducing agents like lithium aluminum hydride, providing a different functional group for further modification.
Sulfonate Formation: More complex derivatives can be synthesized, such as indole acetic acid sulfonate derivatives, which have been investigated for their biological activities. nih.gov
Below is an interactive table summarizing potential functional group interconversions of the acetic acid moiety.
| Starting Functional Group | Reagents | Product Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent (e.g., CDI) | Amide |
| Carboxylic Acid | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Amide (from above) | Sulfonyl Chloride, Base | Sulfonate Derivative |
Substituent Effects on Synthetic Yields and Selectivity
The success and outcome of indole synthesis are often highly dependent on the electronic and steric properties of substituents on the starting materials. The Fischer indole synthesis is a classic example where these effects are well-documented.
In the Fischer synthesis, the nature of the substituent on the phenylhydrazine ring influences the reaction rate. Electron-donating groups on the aromatic ring increase the electron density, which facilitates the key nih.govnih.gov-sigmatropic rearrangement step and accelerates the reaction. youtube.comyoutube.com Conversely, electron-withdrawing groups hinder the reaction. youtube.comyoutube.com
Regioselectivity is a critical consideration when using meta-substituted phenylhydrazines, which would be required to obtain the 4-substituted indole product. The cyclization of a meta-substituted precursor can potentially yield both the 4- and 6-substituted indole isomers. youtube.com
Electron-releasing groups at the meta position tend to direct the cyclization to the para position, favoring the formation of the 6-substituted indole . youtube.com
Electron-withdrawing groups at the meta position often result in poor selectivity, leading to a mixture of both 4- and 6-substituted products. youtube.com
This presents a significant challenge for the selective synthesis of 4-substituted indoles like the target compound via the classical Fischer method, often requiring alternative or more advanced synthetic strategies to achieve the desired regiochemistry.
Microwave-Assisted and Green Chemistry Approaches in Indole Synthesis
In recent years, synthetic methodologies have increasingly shifted towards more sustainable and efficient practices, with microwave-assisted synthesis and green chemistry principles being at the forefront of this evolution. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov The Fischer indole synthesis, for example, has been shown to be highly efficient under microwave conditions, with reactions completing in minutes rather than hours. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, including indole-2-carboxylic acid esters, demonstrating its broad utility. researchgate.netresearchgate.net Continuous flow microwave reactors have also been developed for the scalable production of indole intermediates. scite.ai
Green Chemistry Approaches: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net Several green strategies have been applied to indole synthesis:
Sustainable Solvents: Replacing traditional organic solvents like acetic acid and toluene (B28343) with environmentally benign alternatives such as water, ethanol, or ionic liquids is a key focus. tandfonline.comgoogle.comnih.gov Reactions in aqueous media are particularly attractive, and the use of surfactants can help overcome the low solubility of organic substrates. nih.gov
Recyclable Catalysts: The use of recyclable catalysts, such as bissulfonic acid type acidic ionic liquids or solid-supported catalysts like Amberlyst A-15, minimizes waste and improves process economy. tandfonline.comgoogle.com
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates most or all of the starting atoms, are inherently atom-economical. Innovative MCRs have been developed for the de novo synthesis of the indole core under mild and metal-free conditions. rsc.org
Solvent-Free Reactions: Conducting reactions without any solvent can significantly reduce waste and simplify product purification. tandfonline.com One-pot, solvent-free condensation reactions have been successfully employed for the synthesis of complex indole derivatives. tandfonline.comresearchgate.net
These modern approaches offer powerful, efficient, and environmentally responsible pathways for the synthesis of this compound and its analogs.
Advanced Structural Characterization and Solid State Analysis in Research
Spectroscopic Methodologies for Elucidating Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for assigning the stereochemistry and regiochemistry of complex structures like 2-(1-Methyl-1H-indol-3-YL)acetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 2-(1-Methyl-1H-indol-3-YL)acetic acid, the spectrum would be expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the indole (B1671886) ring system. The chemical shifts (δ) are influenced by the electron density around the proton, and the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the methyl group, the methylene carbon, the carboxylic acid carbon, and the distinct carbons of the indole ring. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and electronic environment of the carbon atoms.
| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |
| Proton | δ (ppm) |
| N-CH₃ | ~3.7 |
| -CH₂-COOH | ~3.7 |
| H-2 | ~7.0 |
| H-5 | ~7.6 |
| H-6 | ~7.1 |
| H-7 | ~7.2 |
| H-8 | ~7.2 |
| -COOH | ~12.0 |
Note: The data in this table is predicted and may vary from experimental values.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.
IR Spectroscopy: In the IR spectrum of 2-(1-Methyl-1H-indol-3-YL)acetic acid, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show characteristic peaks for C-H, C-N, and C-C bond vibrations within the indole ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | 1720-1700 |
| C=C stretch (Aromatic) | 1600-1450 |
| C-O stretch (Carboxylic acid) | 1320-1210 |
| O-H bend (Carboxylic acid) | 1440-1395 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 2-(1-Methyl-1H-indol-3-YL)acetic acid (molar mass: 189.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 189. A common fragmentation pathway for indole-3-acetic acids involves the loss of the carboxylic acid group (-COOH), which would result in a significant fragment ion.
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 189 | Molecular Ion |
| [M - COOH]⁺ | 144 | Loss of carboxylic acid group |
| [M - CH₂COOH]⁺ | 130 | Loss of acetic acid side chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The spectrum of 2-(1-Methyl-1H-indol-3-YL)acetic acid is expected to show strong absorptions around 220 nm and 280 nm, which are characteristic of the indole chromophore. These absorptions are due to π → π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and the substituents on the indole ring.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and dihedral angles, as well as information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
| Parameter | Typical Value (from related structures) |
| C-C (aromatic) | 1.36 - 1.41 Å |
| C-N (indole) | 1.37 - 1.38 Å |
| C-C (side chain) | 1.50 - 1.52 Å |
| C=O | ~1.21 Å |
| C-O | ~1.31 Å |
| C-N-C (angle) | ~108° |
| O=C-O (angle) | ~123° |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This method maps different properties onto a unique molecular surface, providing a detailed picture of how a molecule interacts with its neighbors. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts.
For 2-(1-Methyl-1H-indol-4-YL)acetic acid, this analysis would provide quantitative percentages for contacts such as:
H···H contacts: Typically the most abundant type of contact, representing interactions between hydrogen atoms on adjacent molecules.
O···H/H···O contacts: Crucial for identifying and quantifying hydrogen bonds.
C···H/H···C contacts: Indicative of weaker interactions involving the carbon framework and hydrogen atoms.
N···H/H···N contacts: Highlighting the role of the indole nitrogen in intermolecular interactions.
C···C contacts: Potentially indicating π-π stacking interactions between the aromatic indole rings.
Without the foundational crystallographic data (a .cif file), performing a Hirshfeld surface analysis is not possible, and therefore, a quantitative breakdown of the intermolecular contacts for this compound cannot be generated.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of molecular orbitals and charge distribution, which are key determinants of a molecule's chemical behavior.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to determine the optimized or ground state geometry of a molecule, which corresponds to the lowest energy conformation. For indole (B1671886) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G, are used to predict bond lengths, bond angles, and dihedral angles. These calculations are foundational, as an accurate molecular geometry is essential for all other computational predictions. Studies on various indole and imidazole (B134444) derivatives have demonstrated that DFT methods can accurately reproduce experimental structural data where available. niscpr.res.inresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for an Indole Acetic Acid Derivative Core Structure (Illustrative) (Note: This table is illustrative and based on general findings for indole derivatives, not specific to 2-(1-Methyl-1H-indol-4-YL)acetic acid)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N (indole) | ~1.38 Å |
| C=C (indole) | ~1.37 - 1.45 Å | |
| C-C (acetic acid chain) | ~1.51 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| Bond Angle | C-N-C (indole) | ~108° |
| N-C-C (indole) | ~110° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized. For many organic molecules, including indole derivatives, this energy gap is a predictor of their charge transfer characteristics. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Indole Derivatives (Note: These values are representative and not specific to this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.0 to -6.5 |
| LUMO | -0.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~3.0 to 6.0 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more quantitative measure of a molecule's electrophilic or nucleophilic character.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ²/2η.
These descriptors are valuable in comparing the reactivity of different molecules within a series of compounds. nih.gov
Table 3: Representative Global Reactivity Descriptors for Indole Acetic Acid Derivatives (Illustrative) (Note: This table presents typical ranges and is not based on specific calculations for this compound)
| Descriptor | Formula | Typical Value Range |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.75 - 4.25 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.5 - 3.0 eV |
| Chemical Softness (S) | 1/η | 0.33 - 0.67 eV⁻¹ |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are crucial for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are typically colored green. For indole derivatives, the MEP surface can highlight the reactivity of the indole ring, the carboxylic acid group, and any substituents. chemrxiv.orgresearchgate.net For instance, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group and certain hydrogens on the aromatic ring would be regions of positive potential.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.
By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the most favorable reaction pathway among several possibilities. While specific reaction mechanisms for this compound have not been detailed in the literature, computational studies on the reactions of other indole derivatives, such as cycloadditions or substitutions, demonstrate the utility of this approach. slideshare.net
Activation Energy and Thermodynamic Parameters for Synthetic Reactions
Detailed experimental or computational studies specifically determining the activation energy and thermodynamic parameters for the synthesis of this compound are not extensively available in the reviewed scientific literature. While synthetic routes for indole derivatives are well-documented, specific kinetic and thermodynamic data for this particular compound, such as enthalpy, entropy, and Gibbs free energy of reaction, have not been a primary focus of published research.
Future computational studies could elucidate the most energetically favorable synthetic pathways, providing valuable information for optimizing reaction conditions to improve yield and reduce byproducts. Such studies would typically involve:
Transition State Searching: Identifying the highest energy point along the reaction coordinate to determine the activation energy.
Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate thermodynamic parameters like enthalpy and entropy.
A summary of the type of data that would be sought in such a study is presented in Table 1.
Table 1: Hypothetical Thermodynamic Parameters for a Synthetic Step
| Parameter | Symbol | Hypothetical Value (Unit) | Description |
|---|---|---|---|
| Activation Energy | Ea | Value (kJ/mol) | The minimum energy required to initiate the chemical reaction. |
| Enthalpy of Reaction | ΔH | Value (kJ/mol) | The heat absorbed or released during the reaction at constant pressure. |
| Entropy of Reaction | ΔS | Value (J/mol·K) | The change in the degree of disorder of the system. |
| Gibbs Free Energy | ΔG | Value (kJ/mol) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions (Non-Clinical Focus)
Specific molecular docking and dynamics simulation studies focusing on the interaction of this compound with biomolecules are not prominently featured in the available scientific literature. While the indole scaffold is a common motif in molecules studied for biological activity, detailed computational analyses of this specific compound's interactions with proteins are lacking.
There are no specific published studies that predict the binding mode of this compound within the active sites of enzymes or the binding domains of receptors. Molecular docking simulations are a powerful tool to predict the preferred orientation of a ligand when bound to a protein target. These predictions are based on scoring functions that estimate the binding affinity.
For a hypothetical docking study, key parameters that would be analyzed are presented in Table 2.
Table 2: Typical Output from a Molecular Docking Simulation
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | An estimation of the strength of the binding between the ligand and the protein. |
| Predicted Inhibition Constant (Ki) | A theoretical measure of how potently the ligand inhibits the protein's function. |
| Interacting Residues | The specific amino acid residues in the protein's binding site that interact with the ligand. |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). |
Without specific docking studies, a detailed analysis of the intermolecular forces governing the binding of this compound to a protein target remains speculative. However, based on the chemical structure of the compound, several types of interactions would be anticipated.
The indole ring can participate in several key interactions:
Hydrophobic Interactions: The bicyclic aromatic system can interact with nonpolar amino acid residues.
π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor.
The acetic acid moiety provides a crucial site for interaction:
Hydrogen Bonding: The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens).
Ionic Interactions: At physiological pH, the carboxylic acid is likely to be deprotonated, forming a carboxylate anion. This can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as lysine, arginine, and histidine.
A summary of potential intermolecular forces is provided in Table 3.
Table 3: Potential Intermolecular Forces for this compound in a Protein Binding Site
| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Indole N-H, Carboxylic Acid O-H | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Carboxylic Acid C=O and O-H | Lys, Arg, His, Ser, Thr, Asn, Gln, Main-chain N-H |
| Ionic Interaction | Deprotonated Carboxylic Acid | Lys, Arg, His |
| Hydrophobic Interaction | Indole Ring, Methyl Group | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| π-π Stacking | Indole Ring | Phe, Tyr, Trp, His |
Future molecular dynamics simulations could provide a more dynamic picture of these interactions, revealing the stability of the ligand-protein complex over time and the role of solvent molecules in the binding interface.
Mechanistic Investigations in Model Biological Systems
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Systematic Modification of the 2-(1-Methyl-1H-indol-4-YL)acetic acid Scaffold for Biological Activity Profiling
No published studies were identified that describe the systematic chemical modification of the this compound scaffold. Research on structure-activity relationships in the broader indole (B1671886) acetic acid class is extensive but is overwhelmingly concentrated on derivatives of indole-3-acetic acid. For instance, studies have explored how substitutions on the indole ring or modifications of the acetic acid side chain of IAA affect auxin activity or other biological effects like aldose reductase inhibition. However, this information is not applicable to the unique isomeric and substitution pattern of this compound.
Correlation of Structural Features with Specific Molecular Target Interactions
There is no available data correlating the specific structural features of this compound with interactions at a molecular level. While the molecular targets of indole-3-acetic acid in plants, such as the TIR1/AFB auxin co-receptors, are well-characterized, the targets for other isomers like the one remain uninvestigated. Without biological activity profiling, it is impossible to identify or infer potential molecular targets.
Metabolomic Studies of Indole Acetic Acid Derivatives in Model Organisms (Non-Human)
Role as a Model Metabolite in Specific Metabolic Networks
Given the lack of evidence for its endogenous occurrence, this compound has not been studied as a model metabolite in any specific metabolic networks. Its metabolic fate, should it be introduced exogenously to a model organism, is unknown, as are any potential interactions with metabolic pathways.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For an indoleacetic acid derivative like 2-(1-Methyl-1H-indol-4-YL)acetic acid, several chromatographic methods are particularly valuable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. It is widely used for determining the purity of synthetic batches and for quantifying the compound in various research samples. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.
In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of the target compound is achieved by optimizing parameters such as mobile phase composition (often a mixture of aqueous buffer like acetic acid or phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. mdpi.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the indole (B1671886) ring structure exhibits strong absorbance in the 254-280 nm range. mdpi.comijper.org For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in the sample. jchr.org The precision and accuracy of HPLC methods make them suitable for routine quality control and quantitative studies. mdpi.com
Table 1: Example HPLC Parameters for Analysis of Indole Acetic Acid Derivatives
| Parameter | Typical Conditions |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and aqueous buffer (e.g., acetic acid, pH 3.8) researchgate.netnih.gov |
| Flow Rate | 0.8 - 1.6 mL/min mdpi.comresearchgate.net |
| Column Temperature | Ambient to 45 °C mdpi.com |
| Detection | UV Absorbance at 269 nm or 280 nm mdpi.comresearchgate.net |
| Injection Volume | 15 - 20 µL researchgate.netresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, like other indoleacetic acids, is a polar, non-volatile molecule and therefore not directly suitable for GC analysis. tandfonline.com To overcome this, chemical derivatization is employed to convert the carboxylic acid group into a more volatile ester form.
Common derivatization methods include esterification using agents like methyl chloroformate, which creates a volatile methyl ester of the acid. nih.govnih.gov This approach has the advantage of being performed in an aqueous solution and avoiding more hazardous reagents like diazomethane. nih.gov Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. This technique is particularly useful for profiling multiple hormone-related metabolites simultaneously. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. wjpls.org In the context of this compound, TLC serves two primary purposes: monitoring the progress of its chemical synthesis and screening for its presence in research extracts. mdpi.comthieme.de
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. mdpi.com The plate is then developed in a suitable solvent system. By observing the disappearance of starting material spots and the appearance of a new product spot, the progression of the reaction can be tracked in real-time. For screening, extracts can be spotted on a TLC plate, and after development, the presence of the target compound can be confirmed by comparing its retention factor (Rf) value to that of a known standard. academicjournals.orgnih.gov Visualization is typically achieved under UV light (254 nm), where indole compounds are readily visible. researchgate.net
Table 2: Example TLC Solvent Systems for Indole Compounds
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Use Case |
| Silica Gel | Chloroform, Ethyl Acetate, Formic Acid academicjournals.org | 77:22:1 | Separation of IAA from plant extracts |
| Silica Gel | Formic Acid, Ethyl Acetate, Chloroform researchgate.net | 1:22:77 | Separation of IAA from plant extracts |
| Silica Gel | Chloroform, Methanol, Ammonium Hydroxide wjpls.org | 2:2:1 | Separation of amino acids and peptides |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and selective detection power of mass spectrometry (MS), providing a much higher level of analytical detail.
LC-MS/MS for Trace Analysis and Metabolite Identification in Complex Research Samples
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of metabolites in complex biological samples. nih.gov This technique couples an HPLC system to a tandem mass spectrometer. The HPLC first separates the components of the sample, which are then ionized (e.g., via electrospray ionization, ESI) and introduced into the mass spectrometer.
LC-MS/MS offers exceptional sensitivity, with detection limits for indoleacetic acid and its conjugates reaching the femtomole (10⁻¹⁵ mole) range. tandfonline.comnih.gov Its high selectivity is achieved using modes like Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions unique to the target molecule. mdpi.com This allows for the accurate quantification of this compound even in the presence of a complex sample matrix. Furthermore, by analyzing the fragmentation patterns of unknown peaks, LC-MS/MS can be used to identify novel metabolites, such as conjugates with amino acids or sugars. tandfonline.comnih.gov
Table 3: Typical LC-MS/MS Parameters for Indole Acetic Acid Analysis
| Parameter | Typical Conditions |
| Chromatography | Reverse-Phase HPLC (as described in 6.1.1) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov |
| Mass Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com |
| Precursor > Product Ion | For IAA: m/z 176.1 > 130.0 (quantifier), 176.1 > 103.0 (qualifier) mdpi.com |
| Internal Standard | Deuterated or ¹³C-labeled standards (e.g., [¹³C₆]IAA) nih.gov |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with standard GC, analysis of this compound requires prior derivatization to increase its volatility. nih.govnih.gov
Following separation in the GC column, the derivatized analyte enters the mass spectrometer, where it is fragmented by an electron beam. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. This fragmentation pattern is highly reproducible and can be compared against spectral libraries for confident identification. GC-MS is invaluable for characterizing the structure of volatile derivatives and for identifying and quantifying any volatile impurities or degradation products that may be present in a research sample. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for 4-Substituted Indole (B1671886) Acetic Acids
The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. organic-chemistry.org However, the synthesis of specific isomers, particularly 4-substituted indoles, remains a challenge. organic-chemistry.org Future research will likely focus on creating more efficient, regioselective, and environmentally benign synthetic routes.
Key areas for development include:
Advanced Catalytic Systems: Exploring new transition-metal catalysts (e.g., palladium, ruthenium, iron) to facilitate C-H activation and cross-coupling reactions directly on the indole nucleus. acs.org This could provide more direct and atom-economical routes to 4-substituted indoles, bypassing multi-step classical methods like the Fischer indole synthesis.
Flow Chemistry and Automation: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability. Automating these processes will accelerate the synthesis of libraries of 4-substituted indole acetic acid analogs for screening.
Biocatalysis: Utilizing enzymes to perform stereoselective and regioselective modifications on the indole ring offers a green chemistry approach, operating under mild conditions with high specificity.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Advanced Catalysis | High efficiency, regioselectivity, atom economy | New ligands, novel metal catalysts, C-H functionalization |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, automated library synthesis |
| Biocatalysis | High stereoselectivity, green chemistry, mild conditions | Enzyme discovery, protein engineering |
In-depth Mechanistic Elucidation of Indole-Mediated Biological Processes
Indole-containing compounds are known to modulate a wide array of biological processes by interacting with critical therapeutic targets. researchgate.net While the biological activity of many indole derivatives is established, the precise molecular mechanisms often remain unclear. Future work must aim to unravel these complex interactions.
Priorities for mechanistic studies include:
Target Identification and Validation: Employing chemical proteomics and affinity-based probes to identify the specific protein targets of 2-(1-Methyl-1H-indol-4-YL)acetic acid and its analogs.
Signaling Pathway Analysis: Once targets are identified, detailed studies are needed to map the downstream signaling pathways that are modulated by the compound, influencing cellular processes.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the indole derivative bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity and can guide the design of more potent and selective molecules.
Advanced Material Science Applications of Indole Acetic Acid Conjugates
The unique electronic and structural properties of the indole ring suggest its potential use beyond pharmacology. Conjugating indole acetic acid derivatives to polymers, nanoparticles, or other materials could create novel functional materials.
Unexplored avenues in material science include:
Biocompatible Polymers: Incorporating indole acetic acid moieties into biodegradable polymers for applications in drug delivery or tissue engineering. The indole group could serve as a bioactive component or a linker for attaching other molecules.
Organic Electronics: The electron-rich indole nucleus is a promising building block for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).
Sensors and Biosensors: Developing indole-based fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment. The intrinsic fluorescence of the indole ring can be modulated by its substituents and its interaction with analytes.
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle for new indole derivatives.
Future applications of AI and ML in this field include:
Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, and physicochemical properties of virtual indole derivatives, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comnih.gov
De Novo Design: Using generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), to design entirely new indole-based molecules with desired properties. mdpi.comnih.gov These models can explore a vast chemical space to identify novel and potent compounds.
Synthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for target indole molecules. digitellinc.comacs.org This can overcome significant synthetic challenges and reduce development time. acs.org
| AI/ML Application | Objective | Key Technologies |
| Predictive Modeling | Forecast activity and properties of new compounds | QSAR, Deep Neural Networks (DNNs), Random Forests |
| De Novo Design | Generate novel molecules with desired characteristics | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) |
| Synthesis Planning | Identify optimal synthetic routes | Retrosynthesis Algorithms, Reaction Prediction Models |
Exploration of Stereoselective Synthesis of Chiral this compound Analogs
Chirality plays a critical role in the biological activity of molecules, as different enantiomers can have distinct pharmacological effects. The development of methods for the stereoselective synthesis of chiral analogs of this compound is a crucial research direction.
Key research goals are:
Asymmetric Catalysis: Designing chiral catalysts (metal-based or organocatalysts) that can control the stereochemistry of key bond-forming reactions, leading to the synthesis of single enantiomers of target molecules.
Chiral Resolution: Developing more efficient methods for separating racemic mixtures, such as chiral chromatography or diastereomeric salt formation.
Enantioselective Migration Reactions: Investigating reactions, such as the Pictet-Spengler reaction, that can proceed through stereoselective pathways to generate enantioenriched indole alkaloids and related structures. scispace.com A deeper understanding of these reaction mechanisms is essential for controlling the stereochemical outcome. scispace.com
The synthesis of enantiomerically pure compounds is vital for developing safer and more effective therapeutic agents, as it allows for the isolation of the more active and less toxic stereoisomer.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 2-(1-Methyl-1H-indol-4-YL)acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and methyl group integration. Compare chemical shifts with analogous indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) to validate assignments .
- X-ray Crystallography : Employ single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions. Refinement using SHELXL software is recommended for high-resolution data .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, exact mass 189.0790 g/mol) and fragmentation patterns .
Q. What synthetic strategies are documented for this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Alkylation-Carboxylation : Start with 1-methylindole derivatives, followed by Friedel-Crafts alkylation and subsequent carboxylation. Use acetic acid derivatives (e.g., ethyl bromoacetate) as carboxylation agents .
- Optimization : Adjust reaction temperature (e.g., reflux in acetic acid) and catalyst (Lewis acids like ZnCl). Monitor by TLC and purify via recrystallization or column chromatography .
- Yield Challenges : Byproducts like regioisomers (e.g., 3-substituted indoles) may form; optimize stoichiometry and reaction time to suppress side reactions .
Q. How can researchers ensure compound purity and stability during storage?
- Methodological Answer :
- Purity Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase) with melting point determination (literature range: ~180–185°C) .
- Storage : Store in amber vials under inert gas (N/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to light or humidity, as indole derivatives are prone to degradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors or enzymes like tryptophan hydroxylase). Validate docking poses with crystallographic data from related indole-protein complexes .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Cross-validate with in vitro assays (e.g., IC values for enzyme inhibition) .
Q. How should researchers address discrepancies between experimental and theoretical NMR data?
- Methodological Answer :
- Troubleshooting Steps :
Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.
Check for tautomerism or conformational flexibility (e.g., rotamers of the acetic acid side chain).
Re-examine synthetic pathways for regioisomeric impurities using 2D NMR (COSY, HSQC) .
- Case Study : In 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, methoxy group positioning caused unexpected NOE correlations; similar strategies apply to resolve ambiguities .
Q. What experimental approaches are suitable for analyzing the compound’s solubility and formulation in drug delivery systems?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Correlate results with Hansen solubility parameters .
- Formulation Screening : Test lipid nanoparticles or cyclodextrin complexes for enhanced bioavailability. Monitor stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or polymorphism?
- Methodological Answer :
- High-Resolution Crystallography : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXL for refinement, focusing on disorder modeling (e.g., acetic acid side-chain conformers) .
- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone). Compare powder XRD patterns with single-crystal data to identify polymorphs .
Data Contradiction and Reproducibility
Q. How to interpret conflicting bioactivity results across different assays (e.g., antimicrobial vs. anticancer studies)?
- Methodological Answer :
- Assay-Specific Factors : Control for cell line variability (e.g., HeLa vs. MCF-7), culture conditions, and compound solubility. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. Validate hypotheses with knock-out cell models .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading, stirring rate). For example, a 2 factorial design can identify critical factors in carboxylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
